

Tegoprazan: A Technical Guide to its Chemical Structure and Pharmacological Properties

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Compound of Interest

Compound Name: Tegoprazan

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Abstract

Tegoprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders. By competitively inhibiting the gastric H⁺/K⁺-ATPase, **Tegoprazan** offers a rapid onset of action and sustained suppression of gastric acid secretion. This technical guide provides an in-depth overview of **Tegoprazan**'s chemical structure, physicochemical properties, mechanism of action, and its pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols and signaling pathways are presented to support further research and development in this area.

Chemical Structure and Identification

Tegoprazan, with the IUPAC name 7-[[[(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl]oxy]-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide], is a synthetic organic compound with a well-defined chemical structure.^{[1][2]}

Table 1: Chemical Identifiers for **Tegoprazan**

Identifier	Value
IUPAC Name	7-[[[(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl]oxy]-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide
CAS Number	942195-55-3[1]
Molecular Formula	C ₂₀ H ₁₉ F ₂ N ₃ O ₃ [1]
Molecular Weight	387.4 g/mol [1]
SMILES	<chem>CN(C)C(=O)c1cc(c2c(c1)n(c(n2)C)C)[O@H]3COc4cc(F)cc(F)c43</chem>
InChI Key	CLIQCDHNPDMSGSL-HNNXBMFYSA-N[1]

Physicochemical Properties

The physicochemical properties of **Tegoprazan** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. It is a weak base with pH-dependent solubility.

Table 2: Physicochemical Properties of **Tegoprazan**

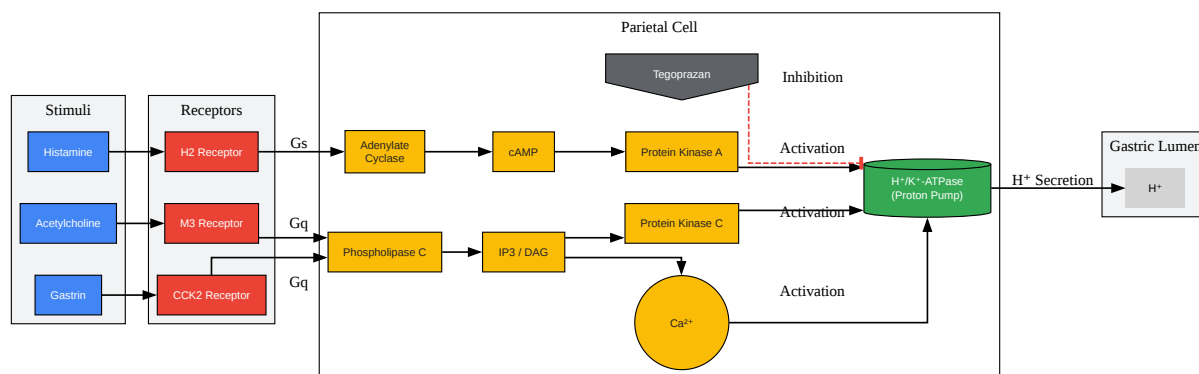
Property	Value
pKa	5.1[3]
LogP	2.3
Solubility (pH 3)	0.7 mg/mL[3]
Solubility (pH 6.8)	0.02 mg/mL[3]
Appearance	Solid[1]

Mechanism of Action and Signaling Pathway

Tegoprazan is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric hydrogen-potassium ATPase (H⁺/K⁺-ATPase), the final step in the gastric acid secretion pathway.[4] Unlike proton pump inhibitors (PPIs), **Tegoprazan** does not require acid activation

and directly competes with potassium ions (K^+) for binding to the $H^+/K^+-ATPase$.^[4] This competitive and reversible inhibition leads to a rapid onset of action and sustained control of gastric pH.^[4]

The signaling pathway for gastric acid secretion in parietal cells involves the activation of the $H^+/K^+-ATPase$. This process is stimulated by various secretagogues, including histamine, acetylcholine, and gastrin. These molecules bind to their respective receptors on the parietal cell membrane, initiating intracellular signaling cascades that ultimately lead to the translocation and activation of the $H^+/K^+-ATPase$ at the apical membrane. **Tegoprazan** directly targets and blocks the function of this proton pump.



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Caption: Gastric Acid Secretion Pathway and **Tegoprazan's** Site of Action.

Pharmacological Properties

Pharmacodynamics

Tegoprazan demonstrates potent and dose-dependent inhibition of gastric acid secretion. Clinical studies have shown that it rapidly increases and maintains intragastric pH above 4.

Table 3: Pharmacodynamic Parameters of **Tegoprazan**

Parameter	Value	Species	Notes
IC ₅₀ (H ⁺ /K ⁺ -ATPase)	0.29 - 0.52 μ M	Porcine, Canine, Human	In vitro inhibition of H ⁺ /K ⁺ -ATPase activity. [5]
Binding Affinity (Kd)	0.56 \pm 0.04 μ M and 2.70 \pm 0.24 μ M	N/A	Binding to two different intermediate states of the H,K-ATPase at pH 7.2. [1] [4]
Time to reach pH \geq 4	< 2 hours	Human	All dose groups (50, 100, and 200 mg) reached a mean pH of \geq 4 within 2 hours. [1] [4]
% Time pH \geq 4 (24h)	52% (50 mg IR), 70% (100 mg IR)	Human	Single oral administration. [2]

Pharmacokinetics

Tegoprazan is rapidly absorbed following oral administration, with its pharmacokinetics being linear over the therapeutic dose range. It is primarily metabolized by CYP3A4 to its active metabolite, M1.

Table 4: Pharmacokinetic Parameters of **Tegoprazan** in Humans

Parameter	Value	Notes
T _{max} (Time to Maximum Concentration)	0.5 - 1.5 hours	Single ascending dose study.
t _{1/2} (Elimination Half-life)	3.65 - 5.39 hours	Single ascending dose study.
C _{max} (Maximum Concentration)	1434.50 ± 570.82 µg/L	For a 100 mg single oral dose.
AUC _{last} (Area Under the Curve)	5720.00 ± 1417.86 µg*h/L	For a 100 mg single oral dose.
Metabolism	Primarily by CYP3A4 to active metabolite M1.[3]	M1 is the major metabolite.[6]
Excretion	Approximately 50.51% in urine and 47.26% in feces.[7]	Mass balance study with radiolabeled Tegoprazan.[7]
Protein Binding	Fraction unbound in plasma: 8.7%	

Experimental Protocols

H⁺/K⁺-ATPase Inhibition Assay

This protocol describes the in vitro assessment of **Tegoprazan**'s inhibitory activity on gastric H⁺/K⁺-ATPase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Tegoprazan** against H⁺/K⁺-ATPase.

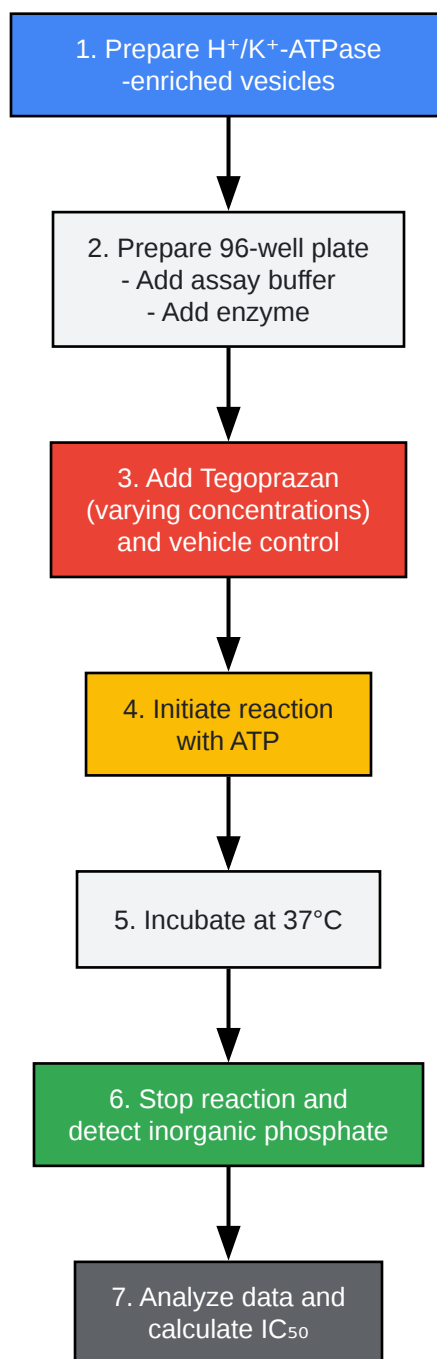
Materials:

- H⁺/K⁺-ATPase enriched membrane vesicles (prepared from hog gastric mucosa)
- Tegoprazan**
- Assay Buffer (e.g., 60 mM Tris-HCl, pH 7.4, 2 mM MgCl₂, 1 mM EGTA, ± 7.5 mM KCl)
- ATP (Adenosine triphosphate)

- Malachite green reagent for phosphate detection
- 96-well microplates
- Spectrophotometer

Procedure:

- Enzyme Preparation: H⁺/K⁺-ATPase enriched membrane vesicles are prepared from fresh hog gastric mucosa using differential centrifugation and sucrose gradient centrifugation.
- Assay Reaction:
 - Add 80 ng of microsomal H⁺/K⁺-ATPase to each well of a 96-well microplate containing the assay buffer.
 - Add varying concentrations of **Tegoprazan** (or vehicle control) to the wells.
 - Initiate the reaction by adding 1 mM ATP.
 - Incubate the plate at 37°C for 30 minutes.
- Phosphate Detection:
 - Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.
- Data Analysis:
 - The ATPase activity is calculated based on the amount of Pi released.
 - The percentage of inhibition at each **Tegoprazan** concentration is determined relative to the vehicle control.
 - The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.



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Caption: Experimental Workflow for H⁺/K⁺-ATPase Inhibition Assay.

In Vivo Efficacy Evaluation in Animal Models

The efficacy of **Tegoprazan** in suppressing gastric acid secretion can be evaluated in various animal models.

Objective: To assess the in vivo efficacy of **Tegoprazan** in reducing gastric acid output.

Animal Model: Pylorus-ligated rats or histamine-stimulated dog models are commonly used.

Procedure (Pylorus-ligated rat model):

- Animal Preparation: Fast male Sprague-Dawley rats overnight with free access to water.
- Drug Administration: Administer **Tegoprazan** or vehicle orally at various doses.
- Surgical Procedure: After a set time, anesthetize the rats and ligate the pylorus to allow gastric juice to accumulate.
- Sample Collection: After a defined period (e.g., 4 hours), sacrifice the animals and collect the gastric contents.
- Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with NaOH.
- Data Analysis: Calculate the total acid output and determine the dose-dependent inhibition by **Tegoprazan**.

Conclusion

Tegoprazan is a promising potassium-competitive acid blocker with a distinct chemical structure and favorable pharmacological profile. Its rapid and sustained inhibition of the gastric H⁺/K⁺-ATPase offers significant advantages for the treatment of acid-related disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists involved in the ongoing development and characterization of this important therapeutic agent. Further research into its long-term safety and efficacy in diverse patient populations will continue to define its role in clinical practice.

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